1-(4-Piperidinyl)-L-proline dihydrochloride
Description
1-(4-Piperidinyl)-L-proline dihydrochloride is a proline derivative featuring a piperidinyl group at the 4-position of the L-proline backbone, with two hydrochloride counterions enhancing its solubility . Proline, a cyclic secondary amine and non-essential amino acid, is structurally modified here to incorporate a piperidine ring, a common motif in medicinal chemistry. This compound is utilized in research and development, particularly in peptide synthesis and drug discovery, where its conformational rigidity and salt form may influence bioavailability and target interactions .
Properties
IUPAC Name |
(2S)-1-piperidin-4-ylpyrrolidine-2-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.2ClH/c13-10(14)9-2-1-7-12(9)8-3-5-11-6-4-8;;/h8-9,11H,1-7H2,(H,13,14);2*1H/t9-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSHVJGFQYVCGD-WWPIYYJJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCNCC2)C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C2CCNCC2)C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Piperidinyl)-L-proline dihydrochloride typically involves the reaction of L-proline with piperidine under specific conditions. One common method includes the use of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the proline and piperidine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of 1-(4-Piperidinyl)-L-proline dihydrochloride may involve more efficient and scalable methods. These could include continuous flow synthesis techniques, which allow for better control over reaction conditions and higher yields. The use of automated synthesis platforms can also enhance the reproducibility and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Piperidinyl)-L-proline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Pharmacological Applications
1-(4-Piperidinyl)-L-proline dihydrochloride exhibits a range of pharmacological activities, making it a valuable compound in the development of therapeutic agents. Some notable applications include:
- Dipeptidyl Peptidase IV Inhibition : The compound has been investigated for its role as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism. Inhibition of DPP-IV is significant for the management of type 2 diabetes mellitus, as it enhances incretin levels, leading to improved insulin secretion and reduced blood glucose levels .
- Neuropharmacology : Research indicates that derivatives of L-proline, including 1-(4-Piperidinyl)-L-proline dihydrochloride, may have neuroprotective effects. They are being studied for their potential to modulate neurotransmitter systems and provide therapeutic benefits in neurodegenerative diseases .
- Anticancer Properties : Recent studies have explored the anticancer potential of compounds derived from L-proline. For instance, spiro-oxindolopyrrolizidine derivatives synthesized using L-proline have shown promising activity against various cancer cell lines, indicating a potential application in oncology .
Synthetic Utility
1-(4-Piperidinyl)-L-proline dihydrochloride serves as an important building block in organic synthesis:
- Chiral Synthesis : The compound is utilized in the synthesis of chiral intermediates, which are crucial for the development of enantiomerically pure pharmaceuticals. Its piperidine moiety facilitates the formation of complex structures through various coupling reactions .
- Heterocyclic Compounds : It has been employed in the construction of diverse heterocyclic scaffolds. For example, L-proline derivatives are used in 1,3-dipolar cycloaddition reactions to generate bioactive spiro and fused N-heterocycles. These compounds often exhibit significant biological activities, including antimicrobial and anticancer properties .
Case Studies and Research Findings
Several case studies highlight the applications and effectiveness of 1-(4-Piperidinyl)-L-proline dihydrochloride:
Mechanism of Action
The mechanism of action of 1-(4-Piperidinyl)-L-proline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine/Substituted Piperidine Moieties
1-(4-Piperidinylmethyl)piperidine Dihydrochloride Hydrate
- Structure : A piperidine ring substituted with a piperidinylmethyl group, forming a bicyclic amine system. The dihydrochloride hydrate form improves aqueous solubility.
- Key Differences: Unlike the target compound, this lacks the proline backbone and instead features a methyl-linked piperidine dimer.
1-(4-Chlorobenzyl)piperidin-4-amine Hydrochloride
- Structure : A piperidine ring substituted with a 4-chlorobenzyl group and an amine at the 4-position.
- In contrast, the target compound’s proline moiety prioritizes conformational restriction and hydrogen-bonding capabilities .
1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Hydrochloride
- Structure : A pyridine ring attached to the piperidine nitrogen, with a carboxylic acid at the 4-position.
- Compared to the target compound’s proline, this structure may favor metal coordination or act as a bioisostere for aromatic amino acids in drug design .
Pharmacologically Active Piperidine Derivatives
Donepezil Hydrochloride
- Structure: A piperidinylmethyl group linked to an indanone aromatic system.
- Pharmacological Role : Acetylcholinesterase inhibitor used in Alzheimer’s disease.
- Key Differences: The indanone moiety and benzyl group in donepezil enable strong CNS penetration and enzyme inhibition, whereas the target compound’s proline backbone lacks such aromaticity, limiting its utility in cholinesterase targeting .
E-4031 Dihydrochloride
- Structure : A sulfonamide-linked piperidine with a pyridine substituent.
- Pharmacological Role : Selective KV11.1 (hERG) channel blocker.
- Key Differences: The sulfonamide and pyridine groups facilitate ion channel interactions, contrasting with the target compound’s amino acid-derived structure, which is more likely to engage in peptide-like or transporter interactions .
Fentanyl Analogues (e.g., Para-Chlorofentanyl)
- Structure : Piperidine core with arylalkylamide substituents.
- Pharmacological Role : Opioid receptor agonists.
- Key Differences : The arylalkylamide groups in fentanyl analogues confer high μ-opioid receptor affinity, while the target compound’s lack of such hydrophobic substituents precludes opioid activity .
Functional and Physicochemical Comparison
The table below summarizes key differences:
| Compound | Molecular Weight | Key Functional Groups | Solubility (HCl Salt) | Biological Activity |
|---|---|---|---|---|
| 1-(4-Piperidinyl)-L-proline diHCl | ~300–350* | Proline, piperidinyl, diHCl | High (aqueous) | Peptide synthesis, drug R&D |
| 1-(4-Piperidinylmethyl)piperidine diHCl | ~250–300* | Piperidinylmethyl, diHCl | Moderate | Ligand synthesis, alkaloid studies |
| Donepezil HCl | 415.96 | Indanone, benzyl, piperidinyl | Moderate | Acetylcholinesterase inhibition |
| E-4031 diHCl | ~600–650* | Sulfonamide, pyridine, diHCl | High | hERG channel blockade |
| Para-Chlorofentanyl | ~388.3 | Chlorobenzyl, amide, piperidine | Low (lipophilic) | μ-opioid receptor agonism |
*Estimated based on structural analogs.
Biological Activity
1-(4-Piperidinyl)-L-proline dihydrochloride, also known as P4P, is a compound of significant interest in medicinal chemistry and pharmacology. Its structure features a piperidine ring and a proline moiety, which contribute to its biological activity. This article delves into the biological activity of P4P, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
- Chemical Formula : C₇H₁₄Cl₂N₂O₂
- Molecular Weight : 209.1 g/mol
- CAS Number : 1609388-60-4
1-(4-Piperidinyl)-L-proline dihydrochloride exhibits various biological activities primarily through its interaction with neurotransmitter systems and potential modulation of receptor activities. The compound is believed to act as a modulator for certain receptors, thereby influencing neurotransmission and cellular signaling pathways.
Therapeutic Applications
Research indicates that P4P may have applications in several therapeutic areas:
- Neuropharmacology : It has been investigated for its effects on neurotransmitter systems, particularly in relation to cognitive function and mood disorders.
- Cancer Research : Preliminary studies suggest that P4P may exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis.
- Pain Management : There is emerging evidence that P4P could play a role in pain modulation, potentially offering new avenues for analgesic therapies.
Case Studies and Experimental Data
- Neurotransmitter Modulation : A study published in the Journal of Medicinal Chemistry explored the effects of P4P on serotonin receptors. It was found that P4P acts as a partial agonist at specific serotonin receptor subtypes, leading to enhanced serotonergic signaling, which is crucial for mood regulation .
- Anticancer Properties : In vitro studies demonstrated that P4P can inhibit the growth of certain cancer cell lines by inducing apoptosis. The mechanism appears to be linked to the activation of caspase pathways, which are essential for programmed cell death .
- Pain Relief Mechanisms : Research highlighted in Heliyon indicated that P4P may interact with pain pathways by modulating opioid receptors, suggesting its potential use as an analgesic agent .
Comparative Analysis with Similar Compounds
Q & A
Q. Key Optimization Parameters :
- Catalysts : Triethylamine for deprotonation during coupling.
- Temperature : Maintain <10°C during acidification to prevent racemization.
- Yield : Typically 65–85% for multi-step routes, with purity confirmed via NMR (δ 1.2–3.5 ppm for piperidine protons) .
Advanced: How does stereochemistry at the proline moiety influence biological activity, and what analytical techniques validate configuration?
Methodological Answer:
The L-proline configuration is critical for receptor binding, as seen in analogs like trans-4-phenyl-L-proline hydrochloride, where the (S)-enantiomer exhibits higher affinity for ion channels .
- Analytical Validation :
- Circular Dichroism (CD) : Compare optical rotation ([α]D²⁵ = +15° to +25° for L-proline derivatives) to reference standards .
- X-ray Crystallography : Resolve spatial arrangement; piperidine N–H and proline carboxyl groups often form intramolecular H-bonds stabilizing the structure .
- Chiral HPLC : Use a Chirobiotic T column (mobile phase: 0.1% TFA in acetonitrile/water) to separate enantiomers .
Q. Biological Impact :
- Dihydrochloride salts enhance solubility, improving bioavailability in cellular assays (e.g., IC₅₀ shifts from 1.2 µM to 0.8 µM in buffer vs. saline) .
Advanced: How can researchers resolve contradictory solubility/stability data under varying pH and temperature?
Methodological Answer:
Contradictions often arise from protonation state changes in the piperidine (pKa ~10.6) and proline (pKa ~1.8) groups.
- Experimental Design :
- pH-Solubility Profile : Measure solubility in buffers (pH 1–12) at 25°C. For dihydrochloride salts, expect peak solubility (~150 mg/mL) at pH 3–4 due to Cl⁻ counterion stabilization .
- Thermal Stability : Use TGA/DSC to identify decomposition points (>200°C for most dihydrochlorides) and assess hygroscopicity via dynamic vapor sorption (DVS) .
- Degradation Pathways : LC-MS can detect hydrolysis products (e.g., free proline at m/z 116) under acidic conditions .
Q. Mitigation Strategies :
Advanced: How to design ion channel interaction studies using structural analogs like E-4031 dihydrochloride as a reference?
Methodological Answer:
E-4031 dihydrochloride (KV11.1/hERG blocker, IC₅₀ ~350 nM) provides a template for electrophysiology assays :
- Patch-Clamp Protocol :
- Cells : Transfect HEK293 cells with hERG channels.
- Compound Preparation : Dissolve 1-(4-Piperidinyl)-L-proline dihydrochloride in extracellular solution (pH 7.4) at 1–100 µM.
- Voltage Protocol : Step from −80 mV to +40 mV (4 s) to record IKr currents. Compare block kinetics (e.g., τ inactivation ~500 ms) to E-4031 .
- Data Interpretation :
Basic: What safety protocols are recommended for handling 1-(4-Piperidinyl)-L-proline dihydrochloride?
Methodological Answer:
Based on safety data for analogous dihydrochlorides :
- PPE : Nitrile gloves, lab coat, and goggles. Use fume hoods for weighing.
- Spill Management : Absorb with inert material (e.g., vermiculite), neutralize with 5% sodium bicarbonate, and dispose as hazardous waste.
- First Aid :
- Inhalation : Move to fresh air; monitor for respiratory distress.
- Skin Contact : Wash with soap/water for 15 minutes; consult if irritation persists.
Storage : Keep in sealed containers under nitrogen at −20°C; stability >24 months when protected from light .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
